molecular formula C12H14O4 B599266 Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate CAS No. 1257397-49-1

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate

Cat. No.: B599266
CAS No.: 1257397-49-1
M. Wt: 222.24
InChI Key: ZFQRONKWJGAWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a formyl group, a hydroxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-carboxy-3-hydroxyphenyl)-2-methylpropanoic acid.

    Reduction: 2-(4-hydroxymethyl-3-hydroxyphenyl)-2-methylpropanoate.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-formyl-3-hydroxyphenyl)acetate: Similar structure but with an acetate group instead of a propanoate group.

    4-Formylphenylboronic acid: Contains a formyl group and a boronic acid group, used in organic synthesis.

Uniqueness

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate is unique due to the presence of both a formyl group and a hydroxy group on the aromatic ring, along with a methyl ester group. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities.

Properties

IUPAC Name

methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,11(15)16-3)9-5-4-8(7-13)10(14)6-9/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQRONKWJGAWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)C=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.